molecular formula C13H13BrINO2 B1341615 tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate CAS No. 850349-72-3

tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate

Cat. No.: B1341615
CAS No.: 850349-72-3
M. Wt: 422.06 g/mol
InChI Key: MCFJOLCLHJYCDS-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate is a useful research compound. Its molecular formula is C13H13BrINO2 and its molecular weight is 422.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Gamma-Carbolines and Heteropolycycles

Researchers have developed methods to synthesize gamma-carbolines and related heteropolycycles, which are of interest due to their biological activities. The process involves the palladium-catalyzed intramolecular annulation of alkynes, utilizing substrates similar to tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate. These synthetic pathways yield complex structures with potential applications in medicinal chemistry (Zhang & Larock, 2003).

Preparation of 5-HT6 Antagonists

The compound has been used in the efficient synthesis of potent 5-HT6 antagonists, highlighting its utility in supporting advanced biological testing for compounds with significant pharmacological effects. This showcases the role of this compound derivatives in drug development processes (Isherwood et al., 2012).

Synthesis of Indole Derivatives

The tert-butyl esters of indole carboxylic acids, including compounds structurally related to this compound, have been synthesized for various applications. These compounds are crucial intermediates in the synthesis of biologically active molecules, demonstrating the versatility of indole derivatives in chemical synthesis (Fritsche et al., 2006).

Novel Functionalized Indoles

The synthesis of new tert-butyl- and bromo-functionalized indoles has been achieved, involving the preparation of structurally interesting compounds for potential use in pharmaceuticals and materials science. These synthetic routes highlight the adaptability of this compound derivatives in creating functionalized molecules with specific properties (Li, Wang, & Zhang, 2017).

Catalysis and Oxidation Reactions

The compound has been used as a catalyst in selective aerobic oxidation processes, exemplifying its role in facilitating chemoselective transformations. This application underscores the utility of this compound derivatives in green chemistry and catalysis (Shen et al., 2012).

Biochemical Analysis

Biochemical Properties

Tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain kinases, which are enzymes that phosphorylate proteins and play a crucial role in cell signaling pathways . Additionally, this compound may interact with receptors on the cell surface, modulating signal transduction and cellular responses.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Furthermore, this compound may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it may inhibit the activity of certain kinases by binding to their active sites, preventing the phosphorylation of target proteins . Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biological activities . Additionally, the long-term effects of this compound on cellular function may depend on its ability to maintain its activity and stability over time.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as inhibiting tumor growth or reducing inflammation . At high doses, it may cause toxic or adverse effects, including damage to healthy tissues and organs. Threshold effects have been observed in studies, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can influence its biological activity . Additionally, this compound may affect metabolic flux and metabolite levels, altering cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, the localization and accumulation of this compound in specific tissues and organs can influence its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Additionally, the subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological activity.

Properties

IUPAC Name

tert-butyl 5-bromo-3-iodoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrINO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFJOLCLHJYCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590135
Record name tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850349-72-3
Record name tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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